molecular formula C15H24N2 B1596843 1-(Mesitylmethyl)-1,4-diazepane CAS No. 690632-22-5

1-(Mesitylmethyl)-1,4-diazepane

Cat. No.: B1596843
CAS No.: 690632-22-5
M. Wt: 232.36 g/mol
InChI Key: FNKQURSLYXVLGQ-UHFFFAOYSA-N
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Description

1-(Mesitylmethyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

The synthesis of 1-(Mesitylmethyl)-1,4-diazepane can be achieved through several synthetic routes. One common method involves the reaction of mesitylmethyl chloride with 1,4-diazepane in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Mesitylmethyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the mesitylmethyl group, where nucleophiles such as halides or alkoxides replace the mesitylmethyl group, forming new derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the diazepane ring and the formation of smaller fragments.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Mesitylmethyl)-1,4-diazepane has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Mesitylmethyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The mesitylmethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Mesitylmethyl)-1,4-diazepane can be compared with other similar compounds, such as:

    1-(Phenylmethyl)-1,4-diazepane: This compound has a phenylmethyl group instead of a mesitylmethyl group, which can result in different chemical and biological properties.

    1-(Benzyl)-1,4-diazepane: The benzyl group provides different steric and electronic effects compared to the mesitylmethyl group, influencing the compound’s reactivity and applications.

    1-(Tert-butyl)-1,4-diazepane: The tert-butyl group introduces bulkiness, affecting the compound’s solubility and interaction with other molecules.

Properties

IUPAC Name

1-[(2,4,6-trimethylphenyl)methyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-12-9-13(2)15(14(3)10-12)11-17-7-4-5-16-6-8-17/h9-10,16H,4-8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKQURSLYXVLGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2CCCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383217
Record name 1-(mesitylmethyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-22-5
Record name 1-(mesitylmethyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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